N-(1-benzylpiperidin-4-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, with the CAS number 2034360-20-6, is a synthetic compound primarily used for research purposes. It belongs to the class of organic compounds known as N-benzylpiperidines, which are characterized by a piperidine ring conjugated to a benzyl group. The molecular formula of this compound is C23H29N3O3, and it has a molecular weight of approximately 395.503 g/mol.
This compound is not naturally occurring and is synthesized for research applications. Its specific significance in scientific literature remains limited, indicating a need for further exploration into its potential uses and effects.
N-(1-benzylpiperidin-4-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide falls under the category of heterocyclic compounds and specifically belongs to the subclass of piperidines. Its structure includes various functional groups that contribute to its chemical properties and potential biological activities.
The synthesis of N-(1-benzylpiperidin-4-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves several steps that require careful control of reaction conditions. While specific synthetic pathways for this compound are not extensively documented in the literature, general methods for synthesizing similar piperidine derivatives can be applied.
The molecular structure of N-(1-benzylpiperidin-4-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can be represented using various chemical notation systems:
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4The compound features:
The reactivity of N-(1-benzylpiperidin-4-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can be explored through various chemical reactions:
The proposed mechanism may involve:
Understanding the physical and chemical properties of N-(1-benzylpiperidin-4-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is crucial for its application in research.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O3 |
| Molecular Weight | 395.503 g/mol |
| Solubility | Not available |
| Melting Point | Not specified |
| Boiling Point | Not specified |
These properties suggest that while solubility data is unavailable, further investigation could reveal critical insights into its behavior in various solvents.
N-(1-benzylpiperidin-4-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is primarily intended for research purposes. Its potential applications may include:
Further studies are necessary to elucidate its exact mechanisms and therapeutic potential within scientific frameworks.
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 20184-94-5